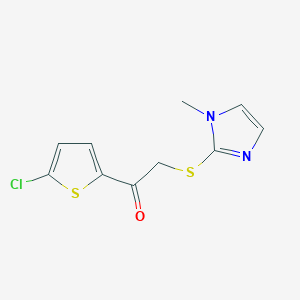![molecular formula C40H35F12P B14916722 [2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)
[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The use of solvents like toluene or tetrahydrofuran (THF) is common, and the reaction temperature is often maintained between 80-120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups under appropriate conditions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts, such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
科学研究应用
Chemistry
In chemistry, [2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is used as a ligand in catalysis. Its ability to stabilize transition metal complexes makes it valuable in catalytic cycles, particularly in cross-coupling reactions and hydrogenation processes.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions. Its fluorinated groups can enhance binding affinity and selectivity in biological assays.
Medicine
In medicine, the compound is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with metals can be utilized to transport therapeutic agents to specific targets within the body.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
作用机制
The mechanism by which [2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane exerts its effects involves its interaction with molecular targets through coordination and binding. The compound’s phosphane group can coordinate with metal centers, altering the electronic properties of the metal and facilitating catalytic processes. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, known for its ability to stabilize metal complexes.
Tris(2,4,6-trifluorophenyl)phosphine: Similar in structure but with different fluorination patterns, affecting its reactivity and binding properties.
Dicyclohexylphosphine: Lacks the aryl groups, resulting in different steric and electronic properties.
Uniqueness
[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is unique due to its combination of multiple trifluoromethyl groups and dicyclohexylphosphane moiety. This combination imparts distinct electronic and steric properties, making it highly effective in specific catalytic and binding applications. Its ability to form stable complexes with metals and its enhanced lipophilicity set it apart from other similar compounds.
属性
分子式 |
C40H35F12P |
|---|---|
分子量 |
774.7 g/mol |
IUPAC 名称 |
[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C40H35F12P/c41-37(42,43)26-18-24(19-27(22-26)38(44,45)46)32-15-9-16-33(25-20-28(39(47,48)49)23-29(21-25)40(50,51)52)36(32)34-14-7-8-17-35(34)53(30-10-3-1-4-11-30)31-12-5-2-6-13-31/h7-9,14-23,30-31H,1-6,10-13H2 |
InChI 键 |
KTLMWBAUDJVQPA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)

![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)




![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)




![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)

